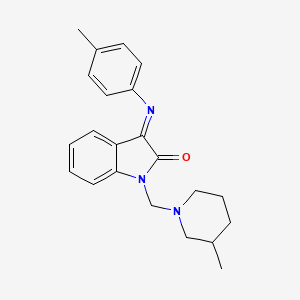![molecular formula C23H16ClFO4 B11596596 (2Z)-6-[(2-chloro-6-fluorobenzyl)oxy]-2-(4-methoxybenzylidene)-1-benzofuran-3(2H)-one](/img/structure/B11596596.png)
(2Z)-6-[(2-chloro-6-fluorobenzyl)oxy]-2-(4-methoxybenzylidene)-1-benzofuran-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-6-[(2-CHLORO-6-FLUOROPHENYL)METHOXY]-2-[(4-METHOXYPHENYL)METHYLIDENE]-2,3-DIHYDRO-1-BENZOFURAN-3-ONE is a complex organic compound characterized by its unique structure, which includes a benzofuran core substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-6-[(2-CHLORO-6-FLUOROPHENYL)METHOXY]-2-[(4-METHOXYPHENYL)METHYLIDENE]-2,3-DIHYDRO-1-BENZOFURAN-3-ONE typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of Substituents: Functional groups such as the 2-chloro-6-fluorophenyl and 4-methoxyphenyl groups are introduced through substitution reactions.
Methoxylation and Methylidene Formation: These steps involve specific reagents and conditions to ensure the correct placement of the methoxy and methylidene groups.
Industrial Production Methods
For industrial-scale production, the synthesis route is optimized for yield and cost-effectiveness. This often involves the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(2Z)-6-[(2-CHLORO-6-FLUOROPHENYL)METHOXY]-2-[(4-METHOXYPHENYL)METHYLIDENE]-2,3-DIHYDRO-1-BENZOFURAN-3-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
(2Z)-6-[(2-CHLORO-6-FLUOROPHENYL)METHOXY]-2-[(4-METHOXYPHENYL)METHYLIDENE]-2,3-DIHYDRO-1-BENZOFURAN-3-ONE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new therapeutic agents.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism by which (2Z)-6-[(2-CHLORO-6-FLUOROPHENYL)METHOXY]-2-[(4-METHOXYPHENYL)METHYLIDENE]-2,3-DIHYDRO-1-BENZOFURAN-3-ONE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: These compounds have similar aromatic structures but differ in their substitution patterns and functional groups.
Heparinoids: Structurally similar compounds found in marine organisms, used for their anticoagulant properties.
Uniqueness
(2Z)-6-[(2-CHLORO-6-FLUOROPHENYL)METHOXY]-2-[(4-METHOXYPHENYL)METHYLIDENE]-2,3-DIHYDRO-1-BENZOFURAN-3-ONE is unique due to its specific substitution pattern and the presence of both chloro and fluoro groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C23H16ClFO4 |
|---|---|
Molecular Weight |
410.8 g/mol |
IUPAC Name |
(2Z)-6-[(2-chloro-6-fluorophenyl)methoxy]-2-[(4-methoxyphenyl)methylidene]-1-benzofuran-3-one |
InChI |
InChI=1S/C23H16ClFO4/c1-27-15-7-5-14(6-8-15)11-22-23(26)17-10-9-16(12-21(17)29-22)28-13-18-19(24)3-2-4-20(18)25/h2-12H,13H2,1H3/b22-11- |
InChI Key |
GLQYZAYMYOFNMO-JJFYIABZSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC4=C(C=CC=C4Cl)F |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC4=C(C=CC=C4Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[7-Acetyl-3-(ethylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-ethoxyphenyl acetate](/img/structure/B11596521.png)
![2-(2-amino-3-cyano-7,7-dimethyl-2',5-dioxo-5,6,7,8-tetrahydrospiro[chromene-4,3'-indol]-1'(2'H)-yl)acetamide](/img/structure/B11596524.png)
![2-[3-(2-chlorobenzyl)-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B11596526.png)
![2-methoxyethyl 8-methyl-4-oxo-6-(4-propoxyphenyl)-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11596529.png)
![(5E)-5-(2-butoxybenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11596532.png)
![Methyl 7-[4-(dimethylamino)phenyl]-6-(phenylcarbonyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B11596535.png)
![5-(benzenesulfonyl)-7-(furan-2-ylmethyl)-6-imino-13-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B11596540.png)
![4-{(2Z)-2-[3-chloro-2,5-bis(4-methylphenyl)-1-benzoxepin-4(5H)-ylidene]ethyl}morpholine](/img/structure/B11596541.png)
![(5Z)-5-(2-butoxybenzylidene)-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11596543.png)
![ethyl {2-[(Z)-(5-oxo-1-propyl-2-thioxoimidazolidin-4-ylidene)methyl]phenoxy}acetate](/img/structure/B11596556.png)

![2-(4-chlorophenoxy)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B11596571.png)
![(5Z)-2-(2,3-dihydro-1,4-benzodioxin-2-yl)-5-(3-ethoxy-4-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11596578.png)
![6-amino-8-{4-[(4-chlorobenzyl)oxy]phenyl}-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile](/img/structure/B11596603.png)
